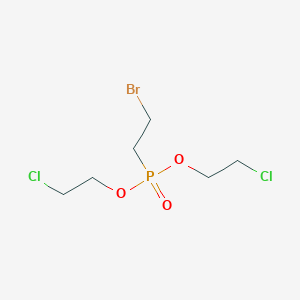![molecular formula C14H11N3O6 B14528196 Methyl 4-[(2,4-dinitrophenyl)amino]benzoate CAS No. 62276-02-2](/img/structure/B14528196.png)
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C14H11N3O6. It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 2,4-dinitrophenylamino group. This compound is notable for its aromatic structure and the presence of nitro groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Electrophilic Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Reduction Products: The reduction of nitro groups yields the corresponding amine derivatives.
Substitution Products: Electrophilic substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein labeling.
Medicine: Studied for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and vibrant color.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes. This leads to the uncoupling of oxidative phosphorylation, affecting cellular energy production. The nitro groups play a crucial role in this mechanism by facilitating electron transfer and proton shuttling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the nitro groups and has different chemical properties.
Methyl 4-{[(2,4-dinitrophenyl)(methyl)amino]methyl}benzoate: Contains an additional methyl group, altering its reactivity and applications.
Uniqueness
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is unique due to the presence of both the methyl ester and 2,4-dinitrophenylamino groups. This combination imparts distinct chemical reactivity and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62276-02-2 |
|---|---|
Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
methyl 4-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C14H11N3O6/c1-23-14(18)9-2-4-10(5-3-9)15-12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8,15H,1H3 |
InChI Key |
FBHWDEJQRVQXON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B14528167.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate](/img/structure/B14528181.png)
![Bicyclo[3.3.1]nonan-1-yl trifluoroacetate](/img/structure/B14528185.png)

